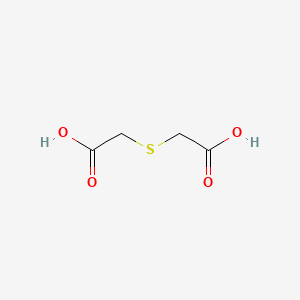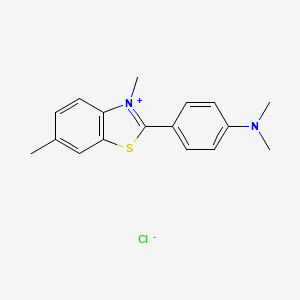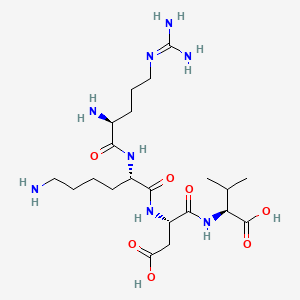
トモペネム
概要
科学的研究の応用
Tomopenem has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactivity.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by drug-resistant bacteria.
Industry: Used in the development of new antibiotics and as a reference standard in quality control
作用機序
トモペネムは、細菌の細胞壁合成を阻害することで効果を発揮します。それはペニシリン結合タンパク質(PBP)に結合し、これは細菌の細胞壁のペプチドグリカン鎖の架橋に不可欠です。これにより、細胞壁が弱くなり、最終的に細胞溶解が起こります。 分子標的には、グラム陽性菌とグラム陰性菌の両方のPBPが含まれます .
類似化合物の比較
類似化合物
- メロペネム
- イミペネム
- エルタペネム
- ドリペネム
比較
トモペネムは、他のカルバペネムと比較して半減期が長いのが特徴であり、投与回数を減らすことができます。 また、耐性菌に対する活性が向上しており、抗生物質の武器庫に貴重な追加となっています .
生化学分析
Biochemical Properties
Tomopenem interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of constructing the bacterial cell wall . By inhibiting these enzymes, Tomopenem disrupts the cell wall synthesis, leading to bacterial cell death .
Cellular Effects
Tomopenem has been shown to have significant effects on various types of cells, particularly bacterial cells. It reduces the number of viable bacteria in a murine model of chronic airway infection by Pseudomonas aeruginosa . It also exhibits bactericidal or bacteriostatic effects against strains of P. aeruginosa and MRSA .
Molecular Mechanism
The molecular mechanism of Tomopenem involves the inhibition of PBPs. These proteins are essential for the cross-linking step in bacterial cell wall biosynthesis. By binding to PBPs, Tomopenem inhibits this process, leading to cell wall instability and ultimately, bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Tomopenem has shown significant bactericidal effects over time. For instance, in a murine model of chronic airway infection by P. aeruginosa, treatment with Tomopenem significantly reduced the number of viable bacteria compared to the control .
Dosage Effects in Animal Models
In animal models, the effects of Tomopenem vary with different dosages. For example, Tomopenem at 750 mg showed bactericidal or bacteriostatic effects against 10 of 11 strains of P. aeruginosa and MRSA with MICs of ≤8 μg/ml, and Tomopenem at 1,500 mg showed bactericidal effects against 16 of 17 strains of P. aeruginosa and MRSA with MICs of ≤16 μg/ml .
Subcellular Localization
As an antibiotic, it is expected to localize in the periplasmic space of bacteria where it binds to PBPs and inhibits cell wall synthesis .
準備方法
合成経路と反応条件
トモペネムの合成は、コアのβ-ラクタム構造から始まり、複数のステップを必要とします反応条件は通常、中間体の安定性を確保するために、強塩基と保護基を使用することを伴います .
工業的生産方法
トモペネムの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。これには、高収率と高純度を確保するために、連続フローリアクターと自動化システムを使用することが含まれます。 このプロセスは、廃棄物を最小限に抑え、生産コストを削減するように設計されています .
化学反応の分析
反応の種類
トモペネムは、次のようないくつかの種類の化学反応を起こします。
酸化: トモペネムは酸化されてスルホキシドとスルホンを形成できます。
還元: 還元反応は、スルホキシドをスルフィドに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、およびトモペネムのさまざまな置換誘導体などがあります .
科学研究における用途
トモペネムは、科学研究において幅広い用途を持っています。
化学: β-ラクタム系抗生物質とその反応性を研究するためのモデル化合物として使用されています。
生物学: 細菌細胞壁の合成と耐性機構への影響について調査されています。
医学: 耐性菌が原因の感染症に対する潜在的な治療法として研究されています。
類似化合物との比較
Similar Compounds
Comparison
Tomopenem is unique due to its longer half-life compared to other carbapenems, which allows for less frequent dosing. It also has improved activity against drug-resistant pathogens, making it a valuable addition to the arsenal of antibiotics .
特性
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[(3S)-3-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-13-6-14(28(3)9-13)20(33)29-5-4-12(8-29)27-15(32)7-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDAXBWZURNCHS-GPODMPQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCC(C4)NC(=O)CN=C(N)N)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CC[C@@H](C4)NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873384 | |
| Record name | Tomopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222400-20-6 | |
| Record name | Tomopenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222400-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tomopenem [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222400206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tomopenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOMOPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1654W9611T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tomopenem exert its antibacterial effect?
A: Tomopenem, a β-lactam antibiotic of the carbapenem class, acts by inhibiting bacterial cell wall biosynthesis. [, , ] It exhibits a high affinity for penicillin-binding proteins (PBPs), specifically PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), PBP2 in Escherichia coli, and both PBP2 and PBP3 in Pseudomonas aeruginosa. [, ] These PBPs are essential for peptidoglycan cross-linking, a crucial step in cell wall formation. By binding to these targets, Tomopenem disrupts cell wall integrity, ultimately leading to bacterial cell death. []
Q2: Can you elaborate on the structural characteristics of Tomopenem, including its molecular formula and weight?
A2: Unfortunately, the provided research papers do not disclose the exact molecular formula, weight, or spectroscopic data for Tomopenem.
Q3: What is the significance of Tomopenem's pharmacokinetic properties, particularly its half-life?
A: Tomopenem demonstrates a longer half-life compared to other carbapenems such as imipenem and meropenem. [] This extended half-life allows for less frequent dosing, potentially improving patient compliance. Studies have shown that a dosage of 750 mg three times a day (TID) achieves effective concentrations against P. aeruginosa and MRSA strains with minimum inhibitory concentrations (MICs) of ≤8 μg/ml. [] Increasing the dosage to 1,500 mg TID broadens the coverage to strains with MICs of ≤16 μg/ml. []
Q4: How does renal impairment affect Tomopenem's pharmacokinetics?
A: Studies have shown that renal impairment significantly impacts the pharmacokinetics of both Tomopenem and its major metabolite. [] As renal function decreases, the area under the curve (AUC) for Tomopenem increases, indicating reduced clearance. [] This highlights the importance of dosage adjustments for patients with impaired renal function to avoid potential toxicity.
Q5: What is the primary pharmacodynamic parameter driving Tomopenem's efficacy?
A: Tomopenem's efficacy is primarily driven by the time above the MIC (T>MIC). [, ] Research utilizing a neutropenic murine thigh infection model demonstrated a strong correlation between the percentage of time that free, unbound drug concentrations exceeded the MIC (f%TMIC) and bacterial killing for both P. aeruginosa and MRSA. []
Q6: What are the reported in vivo efficacy findings for Tomopenem?
A: Tomopenem has demonstrated efficacy in various in vivo models. In a murine model of chronic P. aeruginosa airway infection, Tomopenem significantly reduced bacterial load in the lungs compared to controls. [] Additionally, human-simulated exposures of Tomopenem in a neutropenic murine thigh infection model showed bactericidal or bacteriostatic effects against a range of clinical isolates of P. aeruginosa and MRSA. [] These findings suggest promising therapeutic potential for Tomopenem in treating infections caused by these pathogens.
Q7: Has any resistance to Tomopenem been observed?
A: While Tomopenem shows promise against challenging pathogens, emergence of resistance has been observed in in vitro studies, particularly at lower T>MIC exposures. [] This emphasizes the importance of further research to understand the mechanisms of resistance and to develop strategies to mitigate its development.
Q8: How does the activity of Tomopenem compare to existing carbapenems like Meropenem?
A: Tomopenem demonstrates similar pharmacodynamic characteristics to Meropenem against P. aeruginosa. [] Notably, Tomopenem exhibits greater potency than imipenem and meropenem against methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa clinical isolates. [] This enhanced activity is attributed to its higher affinity for PBP2a in MRSA and its effectiveness against various P. aeruginosa mutants with resistance mechanisms such as efflux pump overexpression and β-lactamase production. []
Q9: What are the implications of Tomopenem's activity against drug-resistant P. aeruginosa mutants?
A: Tomopenem exhibits promising activity against P. aeruginosa mutants with various resistance mechanisms, including overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN) and production of AmpC β-lactamase. [] This suggests its potential as a valuable therapeutic option for treating infections caused by multidrug-resistant P. aeruginosa, which pose a significant threat to public health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)











